An In-depth Technical Guide to (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde
An In-depth Technical Guide to (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the core physicochemical properties, synthesis, and reactivity of (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde. As a substituted cinnamaldehyde derivative, this compound serves as a valuable building block in synthetic organic chemistry and holds potential as a scaffold in medicinal chemistry, largely due to the strategic placement of the trifluoromethyl group.
Molecular Identity and Physicochemical Profile
(E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde is an α,β-unsaturated aldehyde featuring a phenyl ring substituted with a trifluoromethyl (CF₃) group at the meta-position. The "(E)" designation specifies the stereochemistry of the alkene, indicating a trans configuration of the phenyl and aldehyde groups across the double bond. This configuration is the more thermodynamically stable isomer.
The presence of the CF₃ group, a potent electron-withdrawing group and bioisostere for other chemical moieties, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it an attractive intermediate for the synthesis of novel therapeutic agents and functional materials.[1][2]
Table 1: Core Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | (2E)-3-[3-(Trifluoromethyl)phenyl]prop-2-enal | [3] |
| Synonyms | (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde, 3-(Trifluoromethyl)cinnamaldehyde | [4] |
| CAS Number | 262268-58-6 | [4][5][6][7] |
| Molecular Formula | C₁₀H₇F₃O | [4][5][6] |
| Molecular Weight | 200.16 g/mol | [7] |
| Appearance | Liquid or solid | |
| Boiling Point | 257 °C | [4] |
| Density | 1.2 g/cm³ (approx.) | [4] |
| XLogP3 | 2.98 | [4] |
| Storage | Store under an inert atmosphere, preferably in a freezer at -20°C | [5][7] |
Synthesis and Purification Protocol
The most direct and common method for synthesizing cinnamaldehyde derivatives is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an aromatic aldehyde and an aliphatic aldehyde or ketone. For the title compound, this involves the reaction of 3-(trifluoromethyl)benzaldehyde with acetaldehyde.
Causality in Experimental Design:
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Base Catalyst: A strong base like sodium hydroxide is used to deprotonate the α-carbon of acetaldehyde, generating the reactive enolate nucleophile.
-
Solvent: A polar protic solvent like ethanol or a water/ethanol mixture is typically used to dissolve the reactants and the base catalyst.
-
Temperature Control: The reaction is often initiated at a low temperature to control the rate of condensation and minimize side reactions, such as the self-condensation of acetaldehyde.
Workflow: Synthesis via Claisen-Schmidt Condensation
Caption: General workflow for the synthesis and purification of the target compound.
Step-by-Step Synthesis Protocol:
-
Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve sodium hydroxide (1.1 eq) in a 1:1 mixture of water and ethanol. Cool the solution to 15-20°C in an ice bath.
-
Reactant Addition: To the cooled basic solution, add 3-(trifluoromethyl)benzaldehyde (1.0 eq).
-
Condensation: Add acetaldehyde (1.5 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 25°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully neutralize the reaction mixture with dilute hydrochloric acid (1M) until it reaches pH 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to yield the pure (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde.
Spectroscopic and Structural Elucidation
Characterization of the molecule's structure is paramount for confirming its identity and purity. The following data are predicted based on the known effects of the constituent functional groups.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
| ¹H NMR | Aldehyde (-CHO) | δ 9.7-9.8 ppm (d) | Deshielded proton adjacent to a carbonyl, doublet due to coupling with vinylic H. |
| Vinylic (-CH=CH-) | δ 7.5-7.7 ppm (d, J ≈ 16 Hz) | Proton α to the phenyl ring, large coupling constant confirms (E)-stereochemistry. | |
| Vinylic (-CH=CH-) | δ 6.7-6.9 ppm (dd) | Proton β to the phenyl ring, coupled to both the aldehyde and the other vinylic proton. | |
| Aromatic (Ar-H) | δ 7.6-8.0 ppm (m) | Deshielded protons on the trifluoromethyl-substituted ring. | |
| ¹⁹F NMR | Trifluoromethyl (-CF₃) | δ ≈ -63 ppm (s) | Characteristic shift for a benzotrifluoride moiety.[8] |
| IR (cm⁻¹) | C=O Stretch (Aldehyde) | ~1685 cm⁻¹ | Conjugation lowers the frequency from a typical saturated aldehyde (~1725 cm⁻¹). |
| C=C Stretch (Alkene) | ~1625 cm⁻¹ | Characteristic C=C stretching frequency. | |
| C-F Stretch | ~1330, 1160, 1120 cm⁻¹ | Strong, characteristic absorbances for a CF₃ group. | |
| Mass Spec (EI) | Molecular Ion [M]⁺• | m/z 200 | Corresponds to the molecular weight of C₁₀H₇F₃O.[4][5] |
| Fragment [M-CHO]⁺ | m/z 171 | Loss of the formyl radical (•CHO). | |
| Fragment [M-CF₃]⁺ | m/z 131 | Loss of the trifluoromethyl radical (•CF₃). |
Chemical Reactivity and Synthetic Utility
The reactivity of (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde is dominated by the α,β-unsaturated aldehyde system. The electron-withdrawing nature of both the aldehyde and the meta-trifluoromethylphenyl group polarizes the conjugated system, making it susceptible to both nucleophilic and electrophilic attack at distinct sites.
Caption: Key reactive sites for nucleophilic and electrophilic attack.
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1,2-Direct Addition: Hard nucleophiles, such as Grignard reagents or organolithium compounds, preferentially attack the electrophilic carbonyl carbon (C-1). This leads to the formation of secondary allylic alcohols upon workup.
-
1,4-Conjugate Addition (Michael Addition): Soft nucleophiles, including Gilman cuprates, enolates, and thiols, favor attack at the β-carbon (C-3). This reaction is driven by the formation of a resonance-stabilized enolate intermediate.
-
Aldehyde-Specific Reactions: The aldehyde functionality can undergo a wide range of transformations, including:
-
Oxidation to the corresponding carboxylic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent.
-
Reduction to the primary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Reductive Amination to form amines.
-
Wittig Reaction to extend the carbon chain at the carbonyl position.
-
-
Aromatic Ring Reactivity: The trifluoromethyl group is a strong deactivating and meta-directing group for electrophilic aromatic substitution. Therefore, reactions like nitration or halogenation on the phenyl ring would be expected to occur at the positions C-5'.
This versatile reactivity makes the compound an excellent starting material for synthesizing a diverse library of molecules with potential biological activities. The trifluoromethyl group often enhances binding affinity and improves pharmacokinetic properties in drug candidates.
Conclusion
(E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde is a well-defined chemical entity with a rich and predictable reactivity profile. Its synthesis is straightforward via established condensation chemistry. The presence of the α,β-unsaturated aldehyde system, combined with the influential trifluoromethyl group, makes it a highly valuable and versatile intermediate for professionals in drug discovery and materials science. This guide provides the foundational knowledge necessary for its effective handling, characterization, and strategic implementation in complex synthetic endeavors.
References
-
Lead Sciences. (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde. [Link]
-
Bide Pharmatech Ltd. (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde CAS NO.262268-58-6. [Link]
-
The Royal Society of Chemistry. Supporting Information for Catalytic Sandmeyer-type Trifluoromethylation of Aryl Diazonium Salts. [Link]
-
PubMed Central. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. [Link]
-
Arabian Journal of Chemistry. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. [Link]
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- 2. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
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